molecular formula C15H17NO3 B14482847 2-Aminobenzoic acid;2,6-dimethylphenol CAS No. 63898-92-0

2-Aminobenzoic acid;2,6-dimethylphenol

Cat. No.: B14482847
CAS No.: 63898-92-0
M. Wt: 259.30 g/mol
InChI Key: DAZVCGSIFZROBS-UHFFFAOYSA-N
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Description

2-Aminobenzoic acid: and 2,6-dimethylphenol are two distinct organic compounds with significant roles in various scientific and industrial applications It is characterized by a benzene ring substituted with an amino group and a carboxylic acid group

Preparation Methods

2-Aminobenzoic acid: can be synthesized through the Hofmann rearrangement of phthalimide. This involves the reaction of phthalimide with bromine in the presence of a strong base like sodium hydroxide, resulting in the formation of 2-aminobenzoic acid . Industrially, it is produced by the hydrolysis of isatoic anhydride.

2,6-Dimethylphenol: is primarily produced by the methylation of phenol using methanol in the presence of a solid acid catalyst. This gas-phase catalytic reaction is highly efficient and results in a high purity product . Industrial production often involves the use of a fluidized bed of iron-chromium mixed oxide catalyst to ensure optimal reaction conditions .

Chemical Reactions Analysis

2-Aminobenzoic acid: undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and hydrochloric acid. Major products formed include isatoic anhydride and various dyes.

2,6-Dimethylphenol: is known for its susceptibility to oxidative coupling, leading to the formation of polymers and dimers. It can also react with ammonia to form 2,6-dimethylaniline . The methylation reaction with methanol is a key reaction for its synthesis.

Scientific Research Applications

2-Aminobenzoic acid: is widely used in the synthesis of dyes, perfumes, and pharmaceuticals. It serves as a precursor for the synthesis of saccharin and is also used in the production of corrosion inhibitors . In biological research, it plays a role in the biosynthesis of tryptophan and its derivatives .

2,6-Dimethylphenol: is used in the production of polyphenylene ether polymers, which are important in the manufacture of various plastic products. It is also used in the synthesis of antioxidant compounds and has applications in the production of medical equipment and automotive parts .

Mechanism of Action

2-Aminobenzoic acid: exerts its effects through its role as a precursor in various biosynthetic pathways. It is involved in the synthesis of tryptophan, an essential amino acid, and its derivatives. The molecular targets include enzymes involved in the shikimate pathway .

2,6-Dimethylphenol: acts as a monomer in the polymerization process to form polyphenylene ether polymers. Its phenolic structure allows it to participate in oxidative coupling reactions, leading to the formation of high molecular weight polymers .

Properties

CAS No.

63898-92-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-aminobenzoic acid;2,6-dimethylphenol

InChI

InChI=1S/C8H10O.C7H7NO2/c1-6-4-3-5-7(2)8(6)9;8-6-4-2-1-3-5(6)7(9)10/h3-5,9H,1-2H3;1-4H,8H2,(H,9,10)

InChI Key

DAZVCGSIFZROBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)O.C1=CC=C(C(=C1)C(=O)O)N

Origin of Product

United States

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